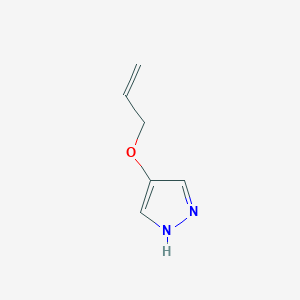

4-Allyloxy-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-3-9-6-4-7-8-5-6/h2,4-5H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACACTBSWIWHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Heterocycle: a Cornerstone in Modern Organic Synthesis

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in contemporary organic synthesis. Its prevalence stems from its structural versatility and the diverse biological activities exhibited by its derivatives. ijrpr.comnih.gov Pyrazole-based compounds are integral to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. ijrpr.comresearchgate.net The ability to functionalize the pyrazole ring at various positions allows for the fine-tuning of physicochemical properties, which is crucial in drug design and materials science. ijrpr.commdpi.com

The synthetic accessibility of the pyrazole nucleus, often achieved through condensation reactions of 1,3-dicarbonyl compounds with hydrazines, further enhances its appeal to synthetic chemists. rroij.comdergipark.org.tr This accessibility, combined with the stability of the pyrazole ring, makes it a reliable scaffold for the development of new pharmaceuticals, agrochemicals, and functional materials. rroij.comroyal-chem.com

Alkoxy Substituted Pyrazoles As Versatile Synthetic Intermediates

The introduction of an alkoxy group onto the pyrazole (B372694) ring significantly influences its reactivity and utility as a synthetic intermediate. Alkoxy-substituted pyrazoles, such as 3-alkoxypyrazoles and 4-alkoxypyrazoles, serve as valuable precursors in the synthesis of more complex molecules. researchgate.netthieme-connect.com The alkoxy group can act as a directing group in substitution reactions and can be a handle for further chemical transformations.

The synthesis of alkoxy-pyrazoles can be achieved through several methods, including the reaction of β-ketoesters with hydrazines under specific conditions that favor the elimination of water over alcohol. dergipark.org.trthieme-connect.com Additionally, the alkylation of hydroxypyrazoles is a common route to these compounds. thieme-connect.com The resulting alkoxy-pyrazoles can undergo a variety of reactions, including rearrangements and coupling reactions, to generate a diverse array of substituted pyrazole derivatives. nih.govacs.org

The Rising Profile of 4 Allyloxy 1h Pyrazole in Complex Molecule Construction

Direct O-Allylation Strategies

Direct O-allylation involves the formation of an ether bond by reacting a 4-hydroxypyrazole with an allyl-containing electrophile. This approach is a classical and straightforward method for synthesizing 4-allyloxy-1H-pyrazoles.

The most direct route to 4-allyloxy-1H-pyrazoles is the Williamson ether synthesis, involving the deprotonation of a 4-hydroxy-1H-pyrazole followed by nucleophilic attack on an allyl halide. Research has demonstrated that 4-hydroxy-1H-pyrazoles, which can be generated from precursors like 4-formyl-1H-1-tritylpyrazole, can be effectively O-allylated. mdpi.com

The general procedure involves treating the 4-hydroxypyrazole substrate with allyl bromide in the presence of a base at room temperature. mdpi.comsemanticscholar.org This reaction typically proceeds in good yields. For instance, the O-allylation of 5-allyl-4-hydroxy-1-trityl-1H-pyrazole with allyl bromide and aqueous sodium hydroxide (B78521) in dichloromethane (B109758) afforded the desired 5-allyl-4-allyloxy-1-trityl-1H-pyrazole in a 92% yield. mdpi.com Similar high yields have been reported for various N1-substituted pyrazoles. mdpi.comsemanticscholar.org

However, the stability of the substituent at the N1 position can influence the reaction's success. It has been observed that substrates bearing a toluenesulfonyl group at the N1 position are unstable under the basic reaction conditions, leading to lower yields of the corresponding O-allylated products. mdpi.comsemanticscholar.org In some cases, using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is also an effective strategy. mdpi.com

| Substrate (4-Hydroxy-1H-pyrazole Derivative) | Base/Solvent System | Yield (%) | Reference |

|---|---|---|---|

| 5-allyl-4-hydroxy-1-trityl-1H-pyrazole (2a) | 20% NaOH aq. / CH₂Cl₂ | 92 | mdpi.com |

| 5-allyl-4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazole (2b) | 20% NaOH aq. / CH₂Cl₂ | 98 | mdpi.comsemanticscholar.org |

| 5-allyl-4-hydroxy-1-(tosyl)-1H-pyrazole (2c) | 20% NaOH aq. / CH₂Cl₂ | 32 | mdpi.comsemanticscholar.org |

| 3-allyl-4-hydroxy-1-(tosyl)-1H-pyrazole (3c) | 20% NaOH aq. / CH₂Cl₂ | 37 | mdpi.comsemanticscholar.org |

An alternative to classical O-allylation is the transition-metal-catalyzed cross-coupling reaction. While palladium catalysts have been explored, copper-catalyzed protocols have proven more effective for the direct C4-O-functionalization of pyrazoles, particularly for forming the allyloxy linkage from a halogenated precursor. nih.govresearchgate.net

The development of a direct C-O coupling reaction at the C4 position of the pyrazole (B372694) ring has been a subject of detailed investigation. Initial attempts using palladium catalysts, such as Pd(dba)₂ with a tBuDavePhos ligand, to couple 4-iodo-1H-1-tritylpyrazole with allyl alcohol were unsuccessful. nih.gov This led to the exploration of copper(I) iodide (CuI) as a more suitable catalyst. nih.govmdpi.com

The optimization of the CuI-catalyzed protocol involved screening various ligands, bases, and reaction conditions. nih.govsemanticscholar.org It was found that using allyl alcohol as the solvent in the presence of a ligand at 100°C overnight could produce the desired 4-allyloxy-1H-1-tritylpyrazole in a 51% yield. nih.govresearchgate.net Further optimization focused on reducing reaction times and improving yields through the use of different ligands and microwave assistance. The ligand 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (L4) was identified as superior. nih.gov

The optimal conditions were determined to be CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium t-butoxide (2 equivalents) in an excess of the alcohol reactant. nih.govmdpi.comsemanticscholar.orgresearchgate.net

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)₂ (5) | tBuDavePhos | tBuOK | Toluene | 100 | Overnight | 0 | nih.gov |

| 2 | CuI (10) | L3 (Neocuproine) | tBuOK | Toluene | 100 | Overnight | Trace | nih.gov |

| 3 | CuI (10) | L3 (Neocuproine) | tBuOK | Allyl alcohol | 100 | Overnight | 51 | nih.govresearchgate.net |

| 4 | CuI (20) | L4 | tBuOK | Allyl alcohol | 100 (MW) | 1 h | 58 | nih.gov |

| 5 | CuI (20) | L4 | tBuOK | Allyl alcohol | 130 (MW) | 1 h | 66 | nih.govresearchgate.net |

| 6 | CuI (20) | L4 | tBuOK | Allyl alcohol | 160 (MW) | 1 h | 16 | nih.gov |

L3 = Neocuproine; L4 = 3,4,7,8-tetramethyl-1,10-phenanthroline; MW = Microwave irradiation

To enhance the efficiency of the CuI-catalyzed C-O coupling, microwave (MW) irradiation was applied. nih.govmdpi.com This technique significantly reduced the reaction time from overnight to just one hour. nih.govresearchgate.net The optimization studies revealed that the reaction temperature was a critical parameter. A temperature of 130°C under microwave irradiation provided the optimal yield of 66% for the synthesis of 4-allyloxy-1H-1-tritylpyrazole. nih.govresearchgate.net Increasing the temperature further to 160°C resulted in a sharp decrease in yield to 16%, accompanied by the blackening of the reaction mixture, indicating decomposition. nih.gov The successfully optimized microwave-assisted protocol involves reacting the 4-iodopyrazole (B32481) with excess allyl alcohol and potassium t-butoxide in the presence of CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline at 130°C for one hour. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Copper-Catalyzed C-O Coupling Reactions at Pyrazole C4-Position

Synthetic Routes via Halogenated Pyrazole Precursors

Halogenated pyrazoles, particularly 4-iodopyrazoles, serve as versatile precursors for the synthesis of this compound derivatives through metal-catalyzed cross-coupling reactions.

The synthesis of 4-allyloxy-1H-pyrazoles can be efficiently achieved starting from 4-iodopyrazole precursors. semanticscholar.orgnih.gov The iodo-group at the C4 position is an excellent leaving group for transition-metal-catalyzed reactions. The key transformation is the CuI-catalyzed C-O coupling reaction with allyl alcohol, as detailed in the sections above. nih.govmdpi.com

The starting material, 4-iodopyrazole, can be functionalized at the N1 position before the coupling reaction. For example, 4-iodopyrazole can be reacted with allyl bromide under basic conditions to produce N-allylated 4-iodo-1H-pyrazole in high yield (97%). nih.gov This N-allylated intermediate can then undergo the optimized CuI-catalyzed coupling with allyl alcohol to afford the corresponding 4-allyloxy-1-(allyl)-1H-pyrazole derivative. nih.govmdpi.com This strategy demonstrates the utility of 4-iodopyrazoles as key building blocks, allowing for the introduction of the allyloxy group at the C4 position in a direct and efficient manner. nih.govresearchgate.net

Influence of Protecting Groups on Pyrazole N1 Position (e.g., Trityl Protection)

The acidic proton on the N1 position of the pyrazole ring often necessitates the use of a protecting group during synthetic transformations to prevent unwanted side reactions and to direct reactions to other positions of the ring. clockss.org The choice of protecting group can significantly influence the outcome of subsequent reactions, affecting regioselectivity, stability, and yield. Among the various protecting groups, the trityl (triphenylmethyl, Tr) group is particularly noteworthy due to its steric bulk and specific cleavage conditions. nih.govhighfine.com

The trityl group's large size provides steric hindrance that can direct reactions away from the N1- and C5-positions, enhancing the selectivity of substitutions at other parts of the pyrazole molecule. clockss.org For instance, the trityl group has been successfully employed as a protecting group for the N1 position of 4-iodo-1H-pyrazoles during Heck-Mizoroki cross-coupling reactions to produce 4-alkenyl-1H-pyrazoles. clockss.org Its stability under these palladium-catalyzed reaction conditions, followed by its removal, makes it a valuable tool. clockss.org

In the context of syntheses involving 4-allyloxy moieties, the trityl group is instrumental. The synthesis of 5-allyl-4-hydroxy-1H-1-tritylpyrazole, a key intermediate, is achieved via the Claisen rearrangement of 4-allyloxy-1H-1-tritylpyrazole. nih.gov This intermediate, bearing a free hydroxyl group, can then undergo further functionalization, such as O-allylation, to produce 5-allyl-4-allyloxy-1-trityl-1H-pyrazole. nih.gov The trityl group can later be removed under acidic conditions, for example, with trifluoroacetic acid or aqueous HCl, to yield the N-unsubstituted pyrazole. mdpi.comnih.gov This strategy demonstrates the utility of the trityl group in a multi-step synthesis, allowing for sequential modifications at different positions of the pyrazole ring. nih.govmdpi.com

The table below summarizes the role of the trityl protecting group in specific pyrazole syntheses.

| Reaction Type | Starting Material | Protecting Group | Key Reagents/Conditions | Product | Role of Trityl Group | Reference |

| Claisen Rearrangement | 4-Allyloxy-1H-1-tritylpyrazole | Trityl (Tr) | Heat (Microwave, 200 °C) | 5-Allyl-4-hydroxy-1H-1-tritylpyrazole | Directs rearrangement, Stable under thermal conditions | nih.gov |

| O-Allylation | 5-Allyl-4-hydroxy-1-trityl-1H-pyrazole | Trityl (Tr) | Allyl bromide, NaOH | 5-Allyl-4-allyloxy-1-trityl-1H-pyrazole | Stable under basic allylation conditions | nih.gov |

| Heck-Mizoroki Coupling | 4-Iodo-1-trityl-1H-pyrazole | Trityl (Tr) | Pd(OAc)₂, P(OEt)₃, Alkene | 4-Alkenyl-1-trityl-1H-pyrazole | Appropriate protecting group for the coupling reaction | clockss.org |

| Chan-Lam Coupling | Trityl-protected pyrazole hydroxamate | Trityl (Tr) | Phenyl boronic acid | N-Aryl pyrazole precursor | Enables N-arylation | nih.gov |

| Deprotection | 4-Allyloxy-5-(1-propenyl)-1H-1-tritylpyrazole | Trityl (Tr) | aq. HCl | 4-Allyloxy-5-(1-propenyl)-1H-pyrazole | Removed to yield the final NH-pyrazole | mdpi.com |

Multistep Synthetic Sequences Involving 4-Allyloxy Moieties

The construction of pyrazole derivatives featuring a 4-allyloxy group often involves intricate, multi-step synthetic sequences. These routes allow for the careful assembly of the heterocyclic core and the introduction of the desired functionalities in a controlled manner.

Approaches via Chalcone (B49325) Intermediates

A well-established method for synthesizing the pyrazole ring involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.netmdpi.com Chalcones, which are 1,3-diaryl-2-propen-1-ones, serve as versatile α,β-unsaturated ketone precursors for this transformation. scholarsresearchlibrary.comipb.pt The general synthetic sequence involves the reaction of a chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine, typically in a solvent like ethanol (B145695) or acetic acid, to yield a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. scholarsresearchlibrary.comnih.gov

To obtain a this compound using this methodology, a synthetic strategy would involve a chalcone bearing a hydroxyl group at the appropriate position. This hydroxyl group would likely need to be protected during the initial chalcone synthesis (e.g., Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde) and the subsequent cyclization. ajgreenchem.com Following the formation of the 4-hydroxypyrazole ring, the protecting group would be removed, and the resulting phenol (B47542) would be O-allylated using an allyl halide (e.g., allyl bromide) under basic conditions to install the desired 4-allyloxy group. smolecule.commdpi.com

A representative multi-step sequence is outlined below:

Chalcone Synthesis : Condensation of a hydroxy-substituted acetophenone (with the hydroxyl group protected) and a suitable aromatic aldehyde to form the protected hydroxychalcone.

Pyrazole Formation : Reaction of the protected chalcone with hydrazine hydrate to form the corresponding protected 4-hydroxypyrazole. researchgate.netscholarsresearchlibrary.com

Deprotection : Removal of the hydroxyl protecting group to expose the 4-hydroxy functionality.

O-Allylation : Etherification of the 4-hydroxypyrazole with an allyl halide in the presence of a base to yield the final this compound derivative. nih.gov

This approach allows for significant structural diversity, as various substituents can be incorporated into the pyrazole ring by choosing appropriately substituted chalcone precursors. nih.gov

1,3-Dipolar Cycloaddition Reactions with Allyl-Containing Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. niscpr.res.inwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgbohrium.com To synthesize pyrazoles containing an allyl group, an allyl-containing molecule can be used as the dipolarophile.

A key 1,3-dipole used for pyrazole synthesis is the nitrilimine, which is often generated in situ from a hydrazonoyl halide in the presence of a base like triethylamine. mdpi.comimist.ma The reaction of a nitrilimine with an allyl-containing dipolarophile leads directly to the formation of a pyrazoline ring, which can subsequently be aromatized to a pyrazole.

One specific study demonstrated the synthesis of pyrazole derivatives using 4-allyl-2-methoxyphenol (eugenol) and its O-functionalized derivatives as dipolarophiles. imist.ma In this work, N-aryl-C-ethoxycarbonylnitrilimine was reacted with 4-allyl-1-allyloxy-2-methoxybenzene. This reaction presents two potential dipolarophilic sites: the styrenic double bond and the allyloxy double bond. The cycloaddition was found to proceed at both sites, leading to a mixture of two pyrazole derivatives, demonstrating the reactivity of allyl groups as dipolarophiles in this context. imist.ma

The reaction of the nitrilimine with the allyl group of the dipolarophile results in the formation of a 4,5-dihydro-1H-pyrazole (pyrazoline) derivative. imist.ma

| Dipolarophile | 1,3-Dipole Precursor | Reaction Conditions | Product(s) | Yield | Reference |

| 4-Allyl-2-methoxyphenol (Eugenol) | Ethyl 2-chloro-2-((4-chlorophenyl)hydrazono)acetate | Toluene, Et₃N, Reflux | Ethyl 5-((4-hydroxy-3-methoxyphenyl)methyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | 30% | imist.ma |

| 4-Allyl-1-allyloxy-2-methoxybenzene | Ethyl 2-chloro-2-((4-chlorophenyl)hydrazono)acetate | Toluene, Et₃N, Reflux | Mixture of two pyrazoline cycloadducts | 30% and 40% | imist.ma |

| 4-Allyl-1-(benzyloxy)-2-methoxybenzene | Ethyl 2-chloro-2-((4-chlorophenyl)hydrazono)acetate | Toluene, Et₃N, Reflux | Ethyl 5-((4-(benzyloxy)-3-methoxyphenyl)methyl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate | 40% | imist.ma |

This methodology provides a direct route to complex pyrazoles where the allyl-containing substrate is used to build part of the heterocyclic ring system itself, incorporating the benzyl (B1604629) side chain that results from the allyl group's participation in the cycloaddition. imist.ma

Pericyclic Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org In the context of this compound, the most notable pericyclic transformations are the Claisen and Wittig-type rearrangements.

Claisen Rearrangement of 4-Allyloxy-1H-Pyrazoles

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. sudhirnama.in For 4-allyloxy-1H-pyrazoles, this rearrangement leads to the formation of C-allylated 4-hydroxy-1H-pyrazoles.

The Claisen rearrangement of 4-allyloxy-1H-pyrazoles can theoretically yield two regioisomers: 5-allyl-4-hydroxy-1H-pyrazoles and 3-allyl-4-hydroxy-1H-pyrazoles. However, studies have shown a strong preference for allylation at the C5 position of the pyrazole ring. mdpi.comsemanticscholar.org This regioselectivity is a key feature of the reaction, enabling the specific functionalization of the pyrazole core. The reactivity of the C-H bonds in the pyrazole ring generally follows the order C-5 > C-4 >> C-3. nih.gov The introduction of a blocking group at the C4 position, such as an ester or hydroxymethyl group, can be an effective strategy to direct arylation specifically to the C5 position. academie-sciences.fracademie-sciences.frresearchgate.net

For instance, the Claisen rearrangement of 4-allyloxy-1H-1-tritylpyrazole results in the formation of 5-allyl-4-hydroxy-1H-1-tritylpyrazole as the major product. semanticscholar.org This regioselectivity is crucial for the subsequent synthesis of more complex molecules. The resulting hydroxyl group on the C-allylated pyrazole can be further functionalized, for example, through O-allylation, to provide substrates for other reactions like ring-closing metathesis. mdpi.comsemanticscholar.orgnih.gov

Microwave irradiation has been shown to significantly influence the Claisen rearrangement of 4-allyloxy-1H-pyrazoles, primarily by accelerating the reaction rate. mdpi.comrsc.org The use of microwave heating can dramatically reduce reaction times compared to conventional heating methods. unito.itacs.org For example, under microwave irradiation at 200 °C, the rearrangement of various 1-substituted 4-allyloxy-1H-pyrazoles in 1,2-dimethoxyethane (B42094) (DME) was completed in just 30 minutes. mdpi.com

Furthermore, the choice of solvent in combination with microwave heating can affect the regioselectivity of the rearrangement. mdpi.com For a substrate with a p-toluenesulfonyl group at the N1 position, a surprising reversal of regioselectivity was observed when the reaction was carried out in DME under microwave irradiation, yielding the 3-allylated product as the major isomer. mdpi.com In contrast, the same reaction in N,N-diethylaniline (DEA) under microwave conditions favored the 5-allylated product. mdpi.com This highlights the intricate interplay between solvent, temperature, and microwave effects on the reaction outcome.

The following table summarizes the results of the Claisen rearrangement of various 1-substituted 4-allyloxy-1H-pyrazoles under microwave irradiation in DME.

| Substrate (1) | R Group | Product(s) | Yield (%) |

|---|---|---|---|

| 1a | Trityl | 2a, 3a | 65, 1 |

| 1b | Benzyl | 2b | 98 |

| 1c | p-Toluenesulfonyl | 3c | 55 |

| 1d | n-Butyl | 2d | 97 |

The regiochemical outcome of the Claisen rearrangement is a critical aspect, with the formation of either the C5- or C3-allylated isomer being possible. mdpi.comsemanticscholar.org The inherent reactivity of the pyrazole ring favors substitution at the C5 position. nih.gov However, the nature of the substituent at the N1 position of the pyrazole ring can significantly influence this regioselectivity. mdpi.com

For example, substrates with bulky substituents like trityl or benzyl groups at the N1 position predominantly yield the 5-allylated product. mdpi.com In contrast, an electron-withdrawing p-toluenesulfonyl group at N1 can reverse this trend, particularly in specific solvents like DME, leading to the 3-allylated isomer as the major product. mdpi.com This reversal highlights the electronic effects that can override the inherent steric preferences in the rearrangement. The ability to control the regioselectivity is synthetically valuable, as it provides access to different regioisomeric pyrazole building blocks. nih.gov

mdpi.comnih.gov-Wittig-Type Rearrangement of Allyloxy-Pyrazolones

In addition to the mdpi.commdpi.com-sigmatropic Claisen rearrangement, this compound derivatives can also undergo a mdpi.comnih.gov-Wittig-type rearrangement. This reaction typically occurs in pyrazolone (B3327878) systems, which are tautomers of hydroxypyrazoles. The reaction of 1,2-diaza-1,3-dienes with allyl alcohol can lead to the formation of 4-allyl-4-hydroxy-3-alkyl-1-aryl-1H-pyrazol-5(4H)-ones through a sequence involving a Michael-type addition, cyclization, and a subsequent mdpi.comnih.gov-Wittig rearrangement. mdpi.comnih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism and clarify whether the reaction proceeds via a mdpi.comnih.gov- or mdpi.comnih.gov-Wittig rearrangement. mdpi.comnih.govresearchgate.net The mdpi.comnih.gov-Wittig rearrangement is a synthetically useful transformation for the stereoselective synthesis of homoallylic alcohols. acs.orgacs.org

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of this compound chemistry, ring-closing metathesis (RCM) is particularly significant. semanticscholar.orgnih.govnih.gov This reaction is employed to construct pyrazole-fused heterocyclic systems from di-allyl pyrazole derivatives, which are typically synthesized from the products of the Claisen rearrangement. mdpi.comsemanticscholar.orgmdpi.com

The process often involves the Claisen rearrangement of a this compound to introduce an allyl group at the C5 position, followed by O-allylation of the resulting hydroxyl group to create a di-allyl substrate. mdpi.comsemanticscholar.org This di-allyl intermediate can then undergo RCM to form a new ring fused to the pyrazole core. The choice of catalyst is crucial for the success of the RCM reaction, with the Grubbs second-generation catalyst often proving to be effective. semanticscholar.orgnih.govnih.gov

For example, the RCM of 5-allyl-4-allyloxy-1H-pyrazoles can yield dihydrooxepino[3,2-c]pyrazoles. mdpi.comsemanticscholar.orgnih.govnih.gov The reaction conditions, particularly temperature, can influence the outcome. While room temperature reactions tend to give the expected RCM product, microwave-assisted RCM at higher temperatures can lead to mixtures of isomeric products due to double bond rearrangement. mdpi.comsemanticscholar.orgnih.gov This underscores the potential for both desired cyclization and undesired side reactions in olefin metathesis. acs.orgresearchgate.net The combination of Claisen rearrangement and RCM provides a versatile strategy for synthesizing a variety of pyrazole-fused heterocycles. mdpi.comsemanticscholar.orgnih.govmdpi.com

Ring-Closing Metathesis (RCM) for Formation of Fused Heterocycles

Ring-closing metathesis (RCM) is a powerful technique for synthesizing novel pyrazole-fused heterocycles, such as dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles, from this compound derivatives. nih.govnih.govresearchgate.net This process involves the intramolecular reaction of a diene, leading to the formation of a cyclic olefin and a small volatile olefin like ethylene. nih.gov The starting materials for these RCM reactions are typically 5-allyl-4-allyloxy-1H-pyrazoles and 3-allyl-4-allyloxy-1H-pyrazoles, which can be synthesized from 4-hydroxy-1H-pyrazoles through O-allylation. nih.govsemanticscholar.org The combination of Claisen rearrangement and RCM provides a robust pathway to construct various polycyclic systems. semanticscholar.orgmdpi.com

Catalytic Systems in RCM (e.g., Grubbs Second-Generation Catalyst)

The choice of catalyst is crucial for the success of the RCM reaction. Among the various catalysts tested, the Grubbs second-generation catalyst (Grubbs2nd) has proven to be highly effective for the RCM of 5-allyl-4-allyloxy-1H-pyrazoles and their 3-allyl counterparts. nih.govsemanticscholar.org In a comparative study involving Grubbs first-generation (Grubbs1st), Grubbs second-generation (Grubbs2nd), and Hoveyda–Grubbs second-generation catalysts, Grubbs2nd provided the best yield for the desired RCM product. nih.govmdpi.com For instance, the RCM of 1-substituted 4-allyloxy-5-allyl-1H-pyrazoles using Grubbs2nd catalyst at room temperature successfully yields the predicted products. nih.gov The reaction of 1,5-diallyl-4-triflyloxy-1H-pyrazole with a reduced amount of Grubbs2nd catalyst at room temperature also yields the desired dihydropyrazolo[1,5-a]pyridine derivative. clockss.org

Table 1: RCM of 4a with Various Grubbs Catalysts

| Entry | Catalyst | Time (min) | Yield (%) of 6a |

| 1 | Grubbs1st | 150 | 47 |

| 2 | Grubbs2nd | 120 | 74 |

| 3 | Hoveyda-Grubbs2nd | 150 | 66 |

Data sourced from Molecules, 2018. semanticscholar.org

Effect of Reaction Conditions on RCM Outcome (e.g., Temperature, Solvent, Microwave Irradiation)

Reaction conditions, particularly temperature and the use of microwave (MW) irradiation, significantly influence the outcome of the RCM of this compound derivatives. nih.gov While reactions at room temperature typically yield the expected RCM products, higher temperatures, often achieved through MW irradiation, can lead to the formation of isomeric products due to double bond rearrangement. nih.govsemanticscholar.org For example, the RCM of 5-allyl-4-allyloxy-1H-pyrazoles at room temperature produces the normal RCM products, but under MW irradiation at 140 °C in CH2Cl2, it affords mixtures of isomeric products. nih.govsemanticscholar.org This high-temperature condition remarkably reduces the reaction time to as little as 10 minutes. nih.gov The choice of solvent can also play a role, with dichloromethane (CH2Cl2) being a commonly used solvent for these reactions. nih.govsemanticscholar.org

Formation of Isomeric Products via Double Bond Rearrangement in RCM

A notable feature of the RCM of allyl-substituted 4-allyloxy-1H-pyrazoles, especially under high-temperature conditions, is the formation of isomeric products through double bond rearrangement. nih.govsemanticscholar.org This phenomenon has been observed in the RCM of both 5-allyl-4-allyloxy-1H-pyrazoles and their 3-allyl regioisomers when the reaction is conducted at 140 °C with microwave assistance. nih.gov The resulting products are isomers of the initially formed RCM product, where the double bond has migrated to a different position within the newly formed ring. nih.gov This isomerization is believed to be caused by the presence of ruthenium hydride species, which can be impurities in the catalyst or formed during the RCM process. semanticscholar.orgmdpi.com For instance, microwave-assisted RCM of 1-substituted 4-allyloxy-5-allyl-1H-pyrazoles leads to the formation of ring-closed products with double-bond migration as the major products. nih.gov

Double Bond Migration in Allyl Side Chains

The migration of the double bond within the allyl side chains of this compound derivatives is a significant transformation that can be catalyzed by specific ruthenium complexes. This isomerization is a key step in the synthesis of certain fused heterocyclic systems. semanticscholar.org

Ruthenium-Hydride-Catalyzed Isomerization

The isomerization of the double bond in the allyl group of this compound derivatives can be effectively achieved using a ruthenium hydride catalyst, specifically carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) [RuClH(CO)(PPh3)3]. mdpi.comsemanticscholar.org This catalytic process is typically performed under microwave irradiation in a solvent like toluene, as the reaction often does not proceed at room temperature. semanticscholar.orgresearchgate.net This isomerization is a crucial step in a synthetic sequence that can lead to the formation of dihydropyrano[3,2-c]pyrazoles. semanticscholar.org The migration of the double bond from the terminal position to an internal position of the side chain allows for subsequent ring-closing metathesis to form a six-membered ring fused to the pyrazole core. semanticscholar.org The participation of ruthenium hydride species is also implicated in the double-bond isomerization observed during RCM reactions at higher temperatures. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to pyrazole derivatives. eie.grmdpi.comnih.gov While specific examples focusing solely on this compound are limited in the provided context, the broader application of these reactions to pyrazole systems is well-documented. For instance, CuI-catalyzed coupling reactions have been used for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols, which offers a more direct route to intermediates like 4-allyloxy-1H-1-tritylpyrazole. mdpi.comnih.govsemanticscholar.org This method can significantly shorten the synthetic pathway to various target molecules. mdpi.comnih.gov

Suzuki-Miyaura Coupling of Pyrazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of pyrazole chemistry, it has been effectively utilized for the arylation of the pyrazole core. A general method involves the reaction of 4-bromo-1H-1-tritylpyrazole with various arylboronic acids. This reaction is typically catalyzed by a palladium complex, such as one generated from a palladium(II) salt and a suitable phosphine (B1218219) ligand.

A notable application of this reaction is in the synthesis of withasomnine (B158684) and its analogues. The synthesis can involve the Suzuki-Miyaura coupling of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate, a derivative that can be prepared from 4-allyloxypyrazole precursors, with commercially available arylboronic acids. This final step facilitates the introduction of an aryl group at a key position. Furthermore, a general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of boronic acids, followed by reduction.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 4-Bromo-1H-1-tritylpyrazole | Arylboronic Acids | Palladium Catalyst | 4-Aryl-1H-pyrazoles | |

| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate | Arylboronic Acids | Palladium Catalyst | Withasomnine Analogues | |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Boronic Acids | XPhos Pd G2 precatalyst | 4-Aryl/heteroaryl/styryl-3,5-dinitropyrazoles |

Heck-Mizoroki Reactions for C4-Alkenylation

The Heck-Mizoroki reaction provides a direct method for the alkenylation of pyrazoles at the C4 position. This reaction typically involves the palladium-catalyzed coupling of a halo-pyrazole with an alkene. Research has shown that the reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes can successfully yield 4-alkenyl-1H-pyrazoles.

The choice of ligand and the protecting group on the pyrazole nitrogen are crucial for the success of the reaction. For instance, triethyl phosphite, P(OEt)₃, has been identified as a suitable ligand, and the trityl group has proven to be an effective protecting group for the 1H-pyrazole. While many coupling reactions selectively produce E-alkene products, reactions with certain alkenes like methyl vinyl ketone or acrylonitrile (B1666552) can result in a mixture of E- and Z-isomers. Ligand-controlled regiodivergent processes have also been developed to selectively achieve either C4 or C5 alkenylation of N-substituted pyrazoles.

| Pyrazole Substrate | Alkene Partner | Catalyst/Ligand | Product | Key Findings | Reference |

| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | High yield, P(OEt)₃ is a suitable ligand. | |

| 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | (E)-1-Trityl-4-styryl-1H-pyrazole | Lower yields compared to acrylates. | |

| 1-Methyl-1H-pyrazole | Various Alkenes | Ligand-dependent Pd catalyst | C4 or C5-alkenylated pyrazoles | Regioselectivity controlled by the ligand. |

C-N Coupling Reactions (e.g., Allylamination of Halopyrazoles)

Carbon-nitrogen (C-N) bond formation at the C4 position of the pyrazole ring is another important transformation, often achieved through palladium- or copper-catalyzed coupling reactions. The Buchwald-Hartwig amination is a widely used method for this purpose.

Studies on the C4-alkylation of 4-halo-1H-1-tritylpyrazoles have revealed that the choice of catalyst is dependent on the nature of the amine. For instance, a Pd(dba)₂-catalyzed C-N coupling reaction with tBuDavePhos as a ligand works well for aryl- or alkylamines that lack a β-hydrogen atom.

Derivatization and Complex Molecular Architecture from 4 Allyloxy 1h Pyrazole Intermediates

Construction of Pyrazole-Fused Heterocyclic Systems

The strategic use of 4-allyloxy-1H-pyrazole intermediates has enabled the synthesis of various pyrazole-fused heterocyclic systems. Key to many of these syntheses is the Claisen rearrangement, a powerful pericyclic reaction that reorganizes the allyl group on the pyrazole (B372694) ring, creating new carbon-carbon bonds and setting the stage for subsequent cyclizations.

Synthesis of Dihydropyrazolo[1,5-a]pyridine Derivatives

Information regarding the direct synthesis of Dihydropyrazolo[1,5-a]pyridine Derivatives starting from this compound could not be located in the available search results. This specific synthetic pathway may be detailed in specialized literature not accessible through general searches.

Formation of Dihydrooxepino[3,2-c]pyrazole Frameworks

Novel pyrazole-fused seven-membered heterocycles, specifically dihydrooxepino[3,2-c]pyrazoles, have been successfully synthesized from 4-allyloxy-1H-pyrazoles. nih.govnih.gov This transformation is achieved through a powerful two-step sequence involving a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction. nih.gov

The process begins with the Claisen rearrangement of a 1-protected this compound. This reaction, often facilitated by microwave irradiation in a solvent like 1,2-dimethoxyethane (B42094) (DME), rearranges the allyl group to an adjacent carbon on the pyrazole ring, yielding 5-allyl-4-hydroxy-1H-pyrazole derivatives. nih.gov Subsequent O-allylation of the newly formed hydroxyl group produces a di-allyl intermediate, which is the direct precursor for the RCM step.

The crucial ring-closing metathesis is effectively catalyzed by ruthenium-based catalysts, such as the Grubbs second-generation catalyst. This reaction joins the two allyl chains to form the seven-membered oxepino ring fused to the pyrazole core. nih.govnih.gov The choice of reaction conditions for the RCM step is critical; while the reaction proceeds at room temperature, microwave-assisted RCM can significantly reduce reaction times, though it may lead to mixtures of isomeric products due to double bond rearrangement. nih.govnih.gov

Table 1: Key Steps in the Synthesis of Dihydrooxepino[3,2-c]pyrazoles

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen Rearrangement | Microwave (MW), 1,2-dimethoxyethane (DME) | 5-Allyl-4-hydroxy-1H-pyrazoles |

| 2 | O-Allylation | Allyl bromide, NaOH | 5-Allyl-4-allyloxy-1H-pyrazoles |

Preparation of Dihydropyrano[3,2-c]pyrazole Systems

The synthesis of dihydropyrano[3,2-c]pyrazoles, which are pyrazole-fused six-membered heterocyclic systems, also utilizes this compound as a starting material. This multi-step synthetic sequence showcases the versatility of the intermediates derived from the initial Claisen rearrangement.

The synthesis begins similarly to the oxepine formation, with a Claisen rearrangement of 4-allyloxy-1H-pyrazoles to produce 5-allyl-4-hydroxy-1H-pyrazoles. researchgate.net However, to form the six-membered pyran ring, a crucial double bond migration (isomerization) of the newly introduced allyl group is required. This is typically achieved using a ruthenium-hydride catalyst, which shifts the double bond to form a propenyl group.

Following the isomerization, a second O-alkenylation (such as O-allylation) is performed on the hydroxyl group. The final key step is a ring-closing metathesis (RCM) reaction, which cyclizes the molecule to form the desired 1,5-, 1,7-, or 2,5-dihydropyrano[3,2-c]pyrazole framework. researchgate.net The success of the RCM step can be influenced by steric hindrance from substituents on the alkenyl group. In such cases, microwave-assisted reactions have proven effective, although they may yield a variety of products.

Synthesis of Pyrazololactones

Research has demonstrated the synthesis of pyrazole-fused seven-membered lactones (oxepinones) starting from derivatives of this compound. A key transformation in this process is the Claisen rearrangement of a 4-allyloxy-1-p-methoxybenzylpyrazole intermediate. This rearrangement sets up the necessary functionality for subsequent lactonization to form the fused ring system.

Functionalization at Specific Pyrazole Ring Positions

Beyond serving as a scaffold for fused rings, the this compound molecule and its derivatives can undergo functionalization at specific positions on the pyrazole ring itself.

N-Allylation of Pyrazole Ring

Specific details regarding the N-allylation of the this compound ring were not available in the searched literature. General methods for N-alkylation of pyrazoles are well-established but direct application to this specific substrate was not found.

Strategic Intermediates in Total Synthesis and Analog Preparation

The protected form of this compound, particularly 4-allyloxy-1H-1-tritylpyrazole, has emerged as a highly versatile and crucial intermediate in the synthesis of complex natural products and their analogs. researchgate.net Its structure is primed for strategic chemical transformations that enable the construction of intricate molecular architectures.

Precursor Role in Withasomnine (B158684) Alkaloid Synthesis

4-Allyloxy-1H-1-tritylpyrazole is a key intermediate in the total synthesis of the pyrazole alkaloid, withasomnine. semanticscholar.org The synthetic strategy hinges on a critical thermal semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, specifically the Claisen rearrangement. nih.govnih.gov In this process, heating 4-allyloxy-1H-1-tritylpyrazole induces the allyl group to migrate from the oxygen atom at the C4-position to the adjacent C5-position of the pyrazole ring. This rearrangement efficiently generates 5-allyl-4-hydroxy-1H-1-tritylpyrazole, a direct precursor to the withasomnine skeleton.

Table 2: Key Reactions in Withasomnine Synthesis from this compound Intermediate

| Intermediate | Reaction | Product | Significance |

|---|---|---|---|

| N-alkenyl-4-iodo-1H-pyrazole | CuI-catalyzed C-O coupling with allyl alcohol | N-alkenyl-4-allyloxy-1H-pyrazole | Efficient formation of the key allyloxy intermediate. semanticscholar.org |

| 4-Allyloxy-1H-1-tritylpyrazole | Claisen Rearrangement | 5-Allyl-4-hydroxy-1H-1-tritylpyrazole | Establishes the core carbon framework of withasomnine. nih.gov |

Pathways to Withasomnine Homologs

The versatility of the synthetic route employing this compound intermediates extends beyond the synthesis of withasomnine itself. This methodology has been successfully applied to the preparation of various withasomnine homologs, including six- and seven-membered cyclic analogs. semanticscholar.org The general strategy remains consistent, relying on the Claisen rearrangement of an appropriately substituted this compound derivative.

By modifying the structure of the N-substituent on the pyrazole ring prior to the key rearrangement and cyclization steps, chemists can access a range of homologs. For example, using N-alkenyl-4-iodo-1H-pyrazoles with different chain lengths allows for the synthesis of analogs with larger fused rings. semanticscholar.org This adaptability makes this compound a strategic starting point for creating libraries of related compounds for structure-activity relationship studies.

Building Blocks for Other Biologically Relevant Scaffolds

The utility of this compound as a synthetic intermediate is not limited to withasomnine and its direct homologs. The combination of the Claisen rearrangement and subsequent ring-closing metathesis (RCM) has proven to be a powerful strategy for constructing a variety of novel pyrazole-fused heterocycles. semanticscholar.orgnih.govnih.gov

Starting from 4-allyloxy-1H-pyrazoles, the initial Claisen rearrangement yields 5-allyl-4-hydroxypyrazoles. nih.gov The resulting hydroxyl group can be further functionalized, for example, by O-allylation, to introduce a second alkenyl chain. This creates a diene system that is perfectly suited for RCM, a reaction that forms a new ring by joining the two double bonds. This sequence has been employed to synthesize pyrazole-fused bicyclic systems such as:

Dihydrooxepino[3,2-c]pyrazoles : These seven-membered oxygen-containing fused rings are formed via RCM of 5-allyl-4-allyloxy-1H-pyrazoles. nih.govnih.gov

Dihydropyrano[3,2-c]pyrazoles : These six-membered fused rings are synthesized through a sequence involving Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration of the C5-allyl group to a propenyl group, followed by O-allylation and RCM. semanticscholar.orgnih.gov

These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The ability to construct these complex architectures from a relatively simple starting material like this compound underscores its importance as a versatile building block in synthetic organic chemistry.

Table 3: Synthesis of Fused Heterocycles from 4-Allyloxy-1H-pyrazoles

| Starting Material | Key Reactions | Fused Heterocycle |

|---|---|---|

| This compound | 1. Claisen Rearrangement2. O-Allylation3. Ring-Closing Metathesis (RCM) | Dihydrooxepino[3,2-c]pyrazole nih.gov |

Theoretical and Mechanistic Investigations of 4 Allyloxy 1h Pyrazole Chemistry

Computational Chemistry Methodologies

Computational methods are central to understanding the intricate details of the molecular behavior of pyrazole (B372694) derivatives. eurasianjournals.com These techniques range from molecular modeling and quantum mechanical calculations to molecular dynamics simulations, offering a cost-effective and efficient means to predict molecular properties and reaction outcomes. eurasianjournals.com

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is particularly valuable for elucidating reaction mechanisms by calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. researchgate.netnih.gov Functionals such as B3LYP are commonly employed for these studies. researchgate.netnih.gov

Key applications of DFT in studying the reaction mechanisms of pyrazole derivatives include:

Mapping Reaction Pathways: DFT calculations can trace the entire energy profile of a reaction, identifying the lowest energy path from reactants to products.

Characterizing Intermediates: The method is used to establish the molecular geometry and electronic properties of transient intermediates, providing insight into their stability and subsequent reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the reactivity and interaction between molecules, such as in cycloaddition reactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites and predicting how molecules will interact. researchgate.net

These computational tools provide an excellent perception of molecular properties and are crucial for understanding the intricate details of chemical transformations involving 4-Allyloxy-1H-pyrazole. researchgate.net

Quantum chemical calculations are essential for performing conformational analysis, which involves identifying the range of three-dimensional structures a molecule can adopt and determining their relative stabilities. nih.gov For a flexible molecule like this compound, understanding its conformational preferences is key to comprehending its reactivity. The allyloxy group, in particular, has multiple rotatable bonds that give rise to various conformers.

The process of conformational analysis using quantum chemistry typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles (e.g., around the C-O bonds of the allyloxy group) and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Starting from various initial geometries, calculations are run to find local and global energy minima, which correspond to stable conformers.

Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (no imaginary frequencies) and provide thermodynamic data, such as Gibbs free energy, to assess the relative stability of different conformers at a given temperature.

Various levels of theory can be used, with DFT methods offering a good balance of accuracy and computational cost for such analyses. nih.govresearchgate.net The insights gained are critical for predicting how the molecule will interact with other reagents or catalysts in a reaction.

Elucidation of Reaction Mechanisms

Understanding the detailed step-by-step process of a chemical reaction is fundamental to controlling its outcome. For this compound, this involves studying the factors that govern selectivity in cycloadditions, the intricate pathways of metal-catalyzed reactions, and the subtle but significant role of non-covalent interactions.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for ring formation. When unsymmetrical reactants are used, the reaction can potentially yield multiple constitutional isomers, and the preference for one isomer over another is termed regioselectivity. masterorganicchemistry.comyoutube.com Periselectivity refers to the preference for one type of cycloaddition over another (e.g., [4+2] vs. [2+2]) when multiple pathways are possible. nih.gov

For pyrazole derivatives, the regioselectivity of cycloadditions is influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com Computational methods, particularly DFT and Frontier Molecular Orbital (FMO) theory, are instrumental in predicting and rationalizing these outcomes. researchgate.net The analysis involves examining the orbital coefficients and energies of the HOMO of one reactant and the LUMO of the other. The preferred regioisomer is typically the one formed through the transition state where the largest orbital coefficients on the reacting atoms align. masterorganicchemistry.comyoutube.com

| Selectivity Term | Definition | Controlling Factors | Predictive Tools |

| Regioselectivity | The preference for forming one constitutional isomer over another in a reaction. | Electronic effects (electron-donating/withdrawing groups), Steric hindrance. | Frontier Molecular Orbital (FMO) Theory, DFT calculations of transition state energies. |

| Periselectivity | The preference for one cyclic transition state geometry over another (e.g., [4+2] vs. [2+2]). | Ligand properties in catalyzed reactions, inherent electronic structure of reactants. | DFT calculations, mechanistic experiments. |

Metal-mediated reactions are frequently used for the synthesis and functionalization of pyrazole rings. For instance, the formation of the C4-O bond in this compound can be achieved via copper-catalyzed coupling reactions. Understanding the catalytic pathway and the role of ligands is crucial for optimizing these transformations.

A plausible catalytic cycle for a copper-catalyzed C-O coupling reaction typically involves the following key steps:

Ligand Association: The ligand coordinates to the copper(I) catalyst, forming an active catalytic complex.

Oxidative Addition: The catalyst reacts with the starting material (e.g., a 4-iodopyrazole).

Alkoxide Formation: The alcohol (allyl alcohol) is deprotonated by a base to form an alkoxide.

Ligand Exchange/Metathesis: The alkoxide coordinates to the copper center.

Reductive Elimination: The C-O bond is formed, yielding the this compound product and regenerating the active copper(I) catalyst.

Ligands play a critical role in this process. They stabilize the copper catalyst, prevent its disproportionation or precipitation, and modulate its electronic properties, thereby influencing the reaction rate and efficiency. The choice of ligand can be the determining factor in the success of a catalytic reaction. researchgate.net

| Component | Example | Role in Catalytic Cycle |

| Catalyst Precursor | Copper(I) Iodide (CuI) | Source of the active catalytic metal species. |

| Substrate | 4-Iodo-1H-pyrazole | The electrophilic partner for C-O bond formation. |

| Reagent | Allyl Alcohol | The nucleophilic partner, source of the allyloxy group. |

| Base | Potassium t-butoxide | Deprotonates the alcohol to form the active nucleophile (alkoxide). |

| Ligand | Phenanthroline derivative | Stabilizes the copper center, enhances solubility, and modulates reactivity. |

The 1H-pyrazole ring contains both a hydrogen bond donor (the pyrrole-like N1-H) and a hydrogen bond acceptor (the pyridine-like N2 atom). nih.gov This dual functionality allows this compound molecules to form strong intermolecular N-H···N hydrogen bonds, leading to the formation of supramolecular assemblies such as dimers or extended polymeric chains (catemers). nih.govnih.gov

This self-organization is not merely a solid-state phenomenon; it can also persist in solution and significantly influence reaction dynamics. The formation of hydrogen-bonded aggregates can affect a reaction in several ways:

Effective Concentration: By bringing reactant molecules into close proximity, hydrogen bonding can increase the effective local concentration, potentially accelerating bimolecular reaction rates.

Pre-organization: The specific geometry of these hydrogen-bonded assemblies can pre-organize the reactant molecules, orienting them in a way that is either favorable or unfavorable for a given reaction pathway. This can influence the activation energy of the reaction and may impact selectivity.

Solvent Shell Modification: The formation of aggregates can alter the solvation shell around the reacting molecules, which in turn can affect their reactivity and the stability of transition states.

Therefore, intermolecular hydrogen bonding is a critical factor that must be considered when investigating the mechanisms of reactions involving this compound, as it can have a profound impact on both the rate and outcome of the chemical process. nih.gov

Tautomeric Considerations in Pyrazole Reactivity

Pyrazole and its derivatives are known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. nih.gov In the case of N-unsubstituted pyrazoles like this compound, this is specifically referred to as annular prototropic tautomerism, where the hydrogen atom can be located on either of the two nitrogen atoms in the five-membered ring. beilstein-journals.org This results in a dynamic equilibrium between two tautomeric forms: this compound and what would be named 4-allyloxy-2H-pyrazole, though the 1H designation is conventionally used for the parent tautomer.

Due to the substitution at the C4 position, the two nitrogen atoms (N1 and N2) are electronically equivalent, making the two tautomers identical and degenerate. However, the reactivity of the molecule can be influenced by this tautomerism. For instance, reactions involving the pyrazole ring, such as N-alkylation or N-acylation, can potentially occur at either nitrogen atom. The reaction pathway and resulting product distribution are often determined by the reaction conditions, the nature of the electrophile, and solvent effects, which can influence the transient localization of the proton and the relative nucleophilicity of the two nitrogen atoms. nih.gov In acidic media, protonation of the pyridine-like nitrogen can occur, which in turn modulates the reactivity of the ring. nih.gov

Spectroscopic Characterization Techniques in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives and for studying the dynamics of tautomerism. fu-berlin.deresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

For this compound, the rapid proton exchange between the two nitrogen atoms at room temperature typically results in a time-averaged spectrum on the NMR timescale. mdpi.com This means that the signals for the chemically equivalent C3 and C5 carbons, as well as their attached protons, appear as single, averaged resonances. Low-temperature NMR studies can sometimes slow this exchange sufficiently to allow for the observation of distinct signals for each tautomer, though for a symmetrically substituted pyrazole like this, the signals would remain equivalent. fu-berlin.de

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring and the allyloxy substituent. The protons at the C3 and C5 positions of the pyrazole ring are expected to appear as a single signal due to the rapid tautomeric exchange. The allyloxy group would display signals corresponding to its vinyl and methylene (B1212753) protons. A related compound, 4-Allyloxy-1-(3-buten-1-yl)pyrazole, shows pyrazole proton signals around δ 7.08-7.24 ppm and signals for the allyloxy group's -OCH₂- protons around δ 4.41 ppm, the =CH- proton at δ 6.01 ppm, and the =CH₂ protons at δ 5.25-5.38 ppm. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the electronic environment and can be used to confirm the structure. mdpi.com

Representative NMR Data for this compound Moiety

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H3 / H5 | ¹H | ~7.1 - 7.5 | s |

| NH | ¹H | Broad, variable | br s |

| -O-CH₂ -CH=CH₂ | ¹H | ~4.4 | d |

| -O-CH₂-CH =CH₂ | ¹H | ~6.0 | m |

| -O-CH₂-CH=CH₂ | ¹H | ~5.3 | m |

| C3 / C5 | ¹³C | ~125 - 140 | CH |

| C4 | ¹³C | ~120 - 130 | C |

| -O-CH₂ -CH=CH₂ | ¹³C | ~65 - 75 | CH₂ |

| -O-CH₂-CH =CH₂ | ¹³C | ~130 - 135 | CH |

Note: Expected values are based on general pyrazole data and spectra of similar structures. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the N-H bond, the C-H bonds (aromatic and aliphatic), the C=C bonds (aromatic ring and allyl group), the C=N bond within the pyrazole ring, and the C-O ether linkage. Each of these groups absorbs infrared radiation at a characteristic frequency.

The IR spectrum would be expected to display a broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration, which is often broadened due to hydrogen bonding. pressbooks.pub The C-H stretching vibrations of the pyrazole ring (=C-H) typically appear between 3000 and 3100 cm⁻¹. libretexts.org The allyl group's vinylic C-H stretch also appears in this region, while its aliphatic C-H stretches occur between 2850 and 3000 cm⁻¹. pressbooks.pub

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule, including C-O and C-C single bond stretches. libretexts.org The strong absorption from the C-O-C ether linkage is typically found in the 1000-1300 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (pyrazole) | Stretch | 3100 - 3500 | Medium, Broad |

| =C-H (ring & allyl) | Stretch | 3000 - 3100 | Medium |

| -CH₂- (allyl) | Stretch | 2850 - 3000 | Medium |

| C=C (allyl) | Stretch | 1640 - 1680 | Medium |

| C=N, C=C (ring) | Stretch | 1400 - 1600 | Medium-Strong |

| C-O-C (ether) | Stretch | 1000 - 1300 | Strong |

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For the characterization of this compound, its primary use is the confirmation of the molecular weight, which in turn verifies the molecular formula (C₆H₈N₂O). nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (124.14 g/mol ). High-resolution mass spectrometry (HRMS) can determine this mass with very high precision (e.g., to four or five decimal places), allowing for the unambiguous determination of the elemental composition. nih.gov The technique also provides structural information through the analysis of fragmentation patterns, where the molecular ion breaks down into smaller, characteristic fragment ions.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govsemanticscholar.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule, thereby offering an unambiguous structural assignment. nih.gov

For a compound like this compound, a single-crystal X-ray analysis would definitively establish the solid-state structure. It would confirm the planarity of the pyrazole ring and provide the precise location of the hydrogen atom on one of the nitrogen atoms, thus identifying the specific tautomer present in the crystal lattice. fu-berlin.de Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictates how the molecules pack together in the crystal. nih.gov While a specific crystal structure for this compound is not discussed, the technique is routinely applied to pyrazole derivatives to confirm their structures unequivocally. nih.govsemanticscholar.orgnih.gov

Future Directions and Research Opportunities in 4 Allyloxy 1h Pyrazole Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The functionalization of the pyrazole (B372694) core and the manipulation of its substituents are central to developing new derivatives. mdpi.com Future research concerning 4-Allyloxy-1H-pyrazole will likely focus on creating novel catalytic systems to efficiently and selectively transform both the pyrazole ring and its allyloxy substituent. While classical cyclocondensation reactions have been the primary method for pyrazole synthesis, modern catalysis offers more sophisticated and "green" alternatives. chim.itias.ac.in

The development of advanced catalysts, including heterogeneous catalytic systems, ligand-free systems, and novel procedures like ultrasound and microwave-assisted reactions, presents a significant opportunity. ias.ac.in For this compound, research could target:

Transition-Metal Catalysis: Systems based on copper, iridium, and ruthenium have shown promise in pyrazole chemistry. nih.gov For instance, a copper(I)-catalyzed coupling protocol has been successfully used for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles. researchgate.net Future work could adapt these catalysts for cross-coupling reactions at the C3 or C5 positions of the this compound ring or for transformations of the allyl group itself, such as isomerization or metathesis.

Organocatalysis: Chiral organocatalysts have been effectively used in the asymmetric synthesis of pyrazole derivatives. mjcce.org.mk Developing new organocatalysts could enable selective functionalization of the this compound scaffold under mild conditions.

Novel Materials: Innovative catalysts like metal-oxo-clusters (e.g., Keggin-based U-POW) and ionic liquids have demonstrated high efficiency in pyrazole synthesis. ias.ac.inmdpi.com Applying these materials to reactions involving this compound could lead to higher yields, improved selectivity, and enhanced recyclability of the catalytic system. ias.ac.in

| Catalyst Type | Example | Potential Application for this compound | Reference |

|---|---|---|---|

| Transition Metal | Copper(I) iodide, Iridium(III) complexes | C-H functionalization of the pyrazole ring; Isomerization or metathesis of the allyl group. | nih.govresearchgate.net |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Asymmetric cycloaddition reactions involving the pyrazole core. | acs.org |

| Novel Materials | Keggin-based U-POW tetramer | Efficient cyclization reactions to form complex pyrazole derivatives under mild conditions. | mdpi.com |

| Green Catalysis | Nano-ZnO | Environmentally friendly synthesis of pyrazole derivatives. | researchgate.net |

Exploration of Asymmetric Synthetic Routes for Enantioenriched Products

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. thieme-connect.com Consequently, a significant future direction for this compound research is the development of asymmetric synthetic routes to produce enantioenriched derivatives. The pyrazole unit is a component of many biologically active natural products and synthetic drugs. rwth-aachen.de

Recent progress in the catalytic asymmetric synthesis of pyrazoles, often utilizing pyrazolin-5-one derivatives, provides a strong foundation for this work. rwth-aachen.dersc.org Strategies applicable to this compound could include:

Catalytic Asymmetric Reactions: Employing organo- and metal-catalysts to achieve highly functionalized chiral pyrazoles. rsc.org For example, N-heterocyclic carbene (NHC)-catalyzed enantioselective cycloaddition reactions have been used to create structurally complex pyrano[2,3-c]pyrazoles. acs.org Similar strategies could be devised starting from derivatives of this compound.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, have been used for the asymmetric synthesis of specific pyrazole derivatives, allowing for the creation of chiral centers with high diastereoselectivity. rsc.org

Asymmetric Transformations of the Allyl Group: The allyl moiety of this compound is an ideal handle for well-established asymmetric transformations, such as asymmetric dihydroxylation, epoxidation, or hydrogenation, to introduce chirality into the molecule.

| Strategy | Catalyst/Reagent Type | Potential Chiral Product | Reference |

|---|---|---|---|

| Organocatalytic Cycloaddition | Chiral N-Heterocyclic Carbenes (NHCs) | Spirocyclic pyrano[2,3-c]pyrazoles | acs.org |

| Palladium-Catalyzed Allylic Alkylation | Palladium(II) complexes with chiral ligands | 4-allyl-4-(oxindolyl)pyrazoles with two quaternary centers | thieme-connect.com |

| Chiral Auxiliary Control | (R)-(+)-2-methyl-2-propanesulfinamide | Enantiomerically pure pyrazole derivatives | rsc.org |

| Asymmetric Allyl Group Transformation | Sharpless asymmetric dihydroxylation reagents | Chiral diols derived from the allyloxy side chain | N/A |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and reaction mechanisms. eurasianjournals.com Applying advanced computational modeling to this compound can accelerate the discovery of new derivatives and synthetic routes.

Future research in this area should leverage a combination of computational techniques:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability of intermediates, and transition states of reactions involving this compound. eurasianjournals.comeurasianjournals.com This allows for the prediction of regioselectivity in substitution reactions and the elucidation of catalytic cycles. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape and dynamic behavior of this compound and its derivatives. eurasianjournals.com This is particularly useful for understanding interactions with biological targets or designing catalysts. nih.gov

Machine Learning (ML): Integrating machine learning with computational chemistry can help predict reaction outcomes, optimize reaction conditions, and accelerate the discovery of new pyrazole derivatives with desired properties. eurasianjournals.com

| Computational Method | Predicted Properties/Insights | Relevance to this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, transition state energies, spectroscopic properties. | Predicting reactive sites, understanding regioselectivity, designing novel catalysts. | eurasianjournals.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, dynamic behavior, binding free energies. | Understanding interactions with enzymes or receptors, validating docking poses. | eurasianjournals.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Designing new derivatives with enhanced pharmacological profiles. | nih.gov |

Design and Synthesis of Structurally Complex Pyrazole Derivatives with Tunable Reactivity

This compound is an excellent starting material for the synthesis of more complex, polycyclic, and structurally diverse molecules. researchgate.net The allyloxy group is not just a simple substituent but a versatile functional handle that can be strategically manipulated to build intricate molecular architectures.

Key future research opportunities include:

Claisen Rearrangement: The thermal or catalytic Claisen rearrangement of this compound can transfer the allyl group from the oxygen atom to the C5 position of the pyrazole ring, yielding 5-allyl-1H-pyrazol-4-ol. researchgate.net This transformation creates a new scaffold for further elaboration.

Ring-Closing Metathesis (RCM): The rearranged product, or O-allylated derivatives thereof, can be used in RCM reactions to construct pyrazole-fused heterocyclic systems, such as dihydropyrano[3,2-c]pyrazoles. researchgate.net This strategy opens a pathway to novel bicyclic and polycyclic compounds.

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound as a key building block would be an efficient way to generate libraries of complex pyrazole derivatives for screening purposes. nih.gov

Tunable Reactivity: By modifying the substituents at the N1, C3, and C5 positions of the this compound core, the electronic properties and reactivity of the molecule can be fine-tuned. This allows for the rational design of derivatives tailored for specific applications in medicinal chemistry or materials science. eurasianjournals.com

| Key Reaction | Intermediate/Precursor | Resulting Complex Structure | Reference |

|---|---|---|---|

| Claisen Rearrangement | This compound | 5-Allyl-1H-pyrazol-4-ol | researchgate.net |

| Ring-Closing Metathesis (RCM) | 5-Allyl-4-(allyloxy)-1H-pyrazoles | Dihydropyrano[3,2-c]pyrazoles | researchgate.net |

| [3+2] Cycloaddition | Pyrazole-derived nitrones or azomethine ylides | Fused polycyclic pyrazole systems | chim.it |

| One-Pot Tandem Reactions | This compound derivatives | Highly substituted, diverse pyrazole libraries | thieme-connect.comnih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 4-Allyloxy-1H-pyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation or substitution reactions. For example, allyloxy groups can be introduced via nucleophilic substitution using allyl bromide and a pyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes monitoring reaction time and temperature via TLC or HPLC to minimize side products. Evidence from regioselective syntheses suggests using catalysts like Pd(PPh₃)₄ for allylation to improve yield .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store the compound refrigerated in airtight containers away from ignition sources. Use electrostatic discharge (ESD)-safe equipment during handling. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Combine / NMR to confirm allyloxy substitution patterns (e.g., δ ~4.5–5.5 ppm for allylic protons) . IR spectroscopy identifies C-O-C stretching (~1250 cm). For crystalline derivatives, single-crystal X-ray diffraction resolves regiochemistry, as demonstrated for analogous pyrazole structures .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization (e.g., allyloxy vs. alkyloxy groups) be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts preferential substitution at the N1 or C4 positions. Experimentally, use directing groups (e.g., tosylhydrazones) or transition-metal catalysts to steer allylation to specific sites, as shown in regioselective pyrazole syntheses . Contrast outcomes under acidic vs. basic conditions to identify optimal pathways .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound derivatives?

- Methodological Answer : Analyze competing reaction mechanisms (e.g., O- vs. N-allylation) via LC-MS to track intermediates. For example, hydrazine-free routes (e.g., using pyrazole fluorination ) reduce byproducts like hydrazine adducts. Replicate conflicting protocols with controlled variables (solvent polarity, catalyst loading) to isolate critical factors affecting yield .

Q. How can computational methods enhance the design of this compound-based pharmacophores?

- Methodological Answer : Perform docking studies (AutoDock Vina) to predict binding affinity to biological targets (e.g., kinase inhibitors). Pair with molecular dynamics simulations to assess stability of allyloxy substituents in active sites. Experimental validation via SAR studies on synthesized derivatives (e.g., modifying allyl chain length) refines computational models .

Q. What are the limitations of current catalytic systems in large-scale synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Transition-metal catalysts (e.g., Pd) may suffer from leaching or cost inefficiency. Heterogeneous catalysts (e.g., immobilized Pd on carbon) improve recyclability. Flow chemistry systems enhance heat/mass transfer, reducing reaction times and byproducts . Compare batch vs. continuous processes using kinetic profiling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for allyloxy-substituted pyrazoles?

- Methodological Answer : Cross-validate using complementary techniques. For instance, ambiguous NMR peaks (e.g., overlapping allyl/proton signals) can be resolved via - COSY or HSQC. If X-ray data conflicts with computational predictions (e.g., bond angles), re-examine crystal packing effects or solvent interactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.